3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine
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Overview
Description
3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluoromethyl group, a fluorobenzylsulfonyl group, and an azetidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluorobenzylsulfonyl chloride with azetidine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorobenzylsulfonyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The azetidine ring may also contribute to the compound’s overall stability and reactivity, allowing it to effectively interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl cyanide: A compound with a similar fluorobenzyl group but different functional groups, used in lithium-ion batteries.
4-Fluorobenzylsulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
Uniqueness
3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine, with the CAS number 2309572-53-8, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
Property | Value |
---|---|
Molecular Formula | C11H12F3NO2S |
Molecular Weight | 279.28 g/mol |
CAS Number | 2309572-53-8 |
Structural Features | Difluoromethyl group, sulfonyl group attached to a 4-fluorobenzyl moiety |
The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles compared to similar compounds .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with proteins, which may inhibit their activity. The difluoromethyl moiety contributes to increased stability and bioavailability, enhancing the compound's effectiveness in biological systems .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibits cell proliferation by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .
Enzyme Inhibition Studies
The compound has been evaluated as a biochemical probe for studying enzyme functions. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents targeting metabolic disorders .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Cytotoxicity Assays : In a study involving multiple cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity compared to control groups .
- Inflammation Models : In murine models of inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent.
- Enzyme Interaction Studies : Kinetic studies have revealed that the compound acts as a competitive inhibitor for certain enzymes, with Ki values demonstrating its potency in modulating enzymatic activity relevant to disease states .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-((3-(Trifluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile | Trifluoromethyl instead of difluoromethyl | Similar anticancer properties |
1-(4-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine | Chlorine instead of fluorine on benzene | Different enzyme inhibition profile |
2-((3-(Fluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile | Fluoromethyl group | Reduced potency compared to difluoromethyl variant |
This comparative analysis highlights how variations in halogen substituents can significantly affect biological activity and pharmacological profiles.
Properties
IUPAC Name |
3-(difluoromethyl)-1-[(4-fluorophenyl)methylsulfonyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-10-3-1-8(2-4-10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFJJWSDBIHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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